molecular formula C11H23N3O B3223650 11-Azido-1-undecanol CAS No. 122161-09-5

11-Azido-1-undecanol

Cat. No.: B3223650
CAS No.: 122161-09-5
M. Wt: 213.32 g/mol
InChI Key: KHYJKWLDKUVWLG-UHFFFAOYSA-N
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Description

11-Azido-1-undecanol is an organic compound with the molecular formula C11H23N3O. It features an azide group (-N3) attached to the eleventh carbon of an undecanol chain. This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Azido-1-undecanol typically involves the nucleophilic substitution of 11-bromo-1-undecanol with sodium azide. In a typical procedure, sodium azide (11.6 g, 179 mmol) is dissolved in 200 mL of dimethyl sulfoxide (DMSO) at 80°C. After cooling to room temperature, a solution of 11-bromo-1-undecanol (30.0 g, 119 mmol) in 100 mL of DMSO is added. The reaction mixture is stirred until the completion of the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring safety protocols for handling azides, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 11-Azido-1-undecanol undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes to form triazoles.

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Substitution Reactions: Various reagents such as tosyl chloride can be used to activate the hydroxyl group for substitution.

Major Products:

    Triazoles: Formed from the reaction with alkynes.

    Substituted Alcohols: Formed from substitution reactions involving the hydroxyl group.

Scientific Research Applications

11-Azido-1-undecanol has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry to create triazole linkages, which are important in materials science and drug development.

    Biology: Utilized in bioconjugation techniques to label biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action for 11-Azido-1-undecanol involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for various applications. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions.

Comparison with Similar Compounds

    11-Bromo-1-undecanol: Precursor in the synthesis of 11-Azido-1-undecanol.

    11-Mercapto-1-undecanol: Contains a thiol group instead of an azide group.

    1-Undecanol: Lacks the azide group, making it less reactive in click chemistry.

Uniqueness: this compound is unique due to its azide group, which enables it to participate in click chemistry, forming stable triazole linkages. This property distinguishes it from other similar compounds like 11-bromo-1-undecanol and 11-mercapto-1-undecanol, which do not have the same reactivity.

Properties

IUPAC Name

11-azidoundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYJKWLDKUVWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20767289
Record name 11-Azidoundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122161-09-5
Record name 11-Azidoundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottom dry flask was added anhydrous DMF (60 mL), 11 bromo-1-undecanol (10 g, 39.8 mmol) and NaN3 (2.85 g, 43.8 mmol). The solution was stirred with a magnetic bar for 24 hours at ambient temperature and quenched with DI water (60 mL). The solution was extracted with CH2Cl2 (3×40 mL), re-extracted with DI water (2×50 mL), dried with sodium sulfate overnight, and filtered. After the removal of the solvent by a rotoevaporator, a clear, colorless liquid (9.1 g, 93.4%) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
93.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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